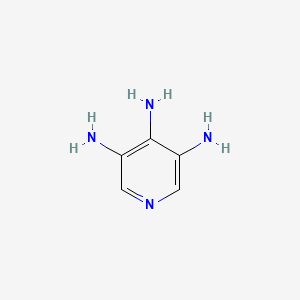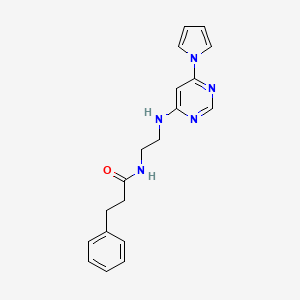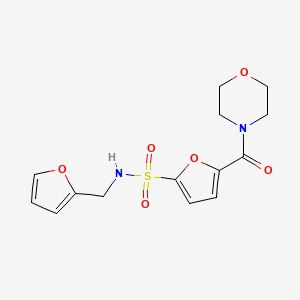
N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide, also known as FM19G11, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development, tissue homeostasis, and carcinogenesis.
Applications De Recherche Scientifique
Sulfonamides in Drug Discovery and Development
Sulfonamides, including compounds like N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide, have been a cornerstone in drug discovery due to their versatile pharmacological properties. This class of compounds is characterized by the presence of a sulfonamide group, which is a key functional moiety in many clinically used drugs. The sulfonamide group's ability to form electrostatic interactions makes it a valuable component in medicinal chemistry, contributing to the development of a wide range of therapeutic agents.
Sulfonamides have shown significant potential as carbonic anhydrase inhibitors (CAIs), with applications extending to antiglaucoma agents and antitumor drugs. The structural motif of sulfonamides allows for selective inhibition of specific isoforms of carbonic anhydrase, which is crucial for designing drugs with targeted action while minimizing side effects. Recent patents and research studies have focused on novel sulfonamides that incorporate nitric oxide-donating moieties or target tumor-associated isoforms of carbonic anhydrase, highlighting the ongoing interest in this class for drug development (Carta, Scozzafava, & Supuran, 2012).
Biomass Conversion and Sustainable Chemistry
Beyond pharmacological applications, furan derivatives, like N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide, play a critical role in the field of sustainable chemistry. The conversion of plant biomass into furan derivatives represents a promising avenue for producing renewable chemicals and fuels. Furan-based compounds are central to the development of new polymers, functional materials, and biofuels, serving as eco-friendly alternatives to petroleum-based products. This approach not only addresses environmental concerns but also opens up new pathways for the chemical industry to utilize renewable resources effectively (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Impact and Sustainability
The environmental persistence and potential ecotoxicity of sulfonamide antibiotics, including related derivatives, pose significant challenges. While sulfonamides are indispensable in treating bacterial infections, their widespread use in healthcare and agriculture has led to concerns regarding their presence in the environment and the resultant impact on microbial populations and human health. Understanding the environmental fate of sulfonamides and their derivatives is crucial for developing strategies to mitigate their adverse effects, ensuring the sustainability of their use in various applications (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c17-14(16-5-8-20-9-6-16)12-3-4-13(22-12)23(18,19)15-10-11-2-1-7-21-11/h1-4,7,15H,5-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUSJRVZTJVQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

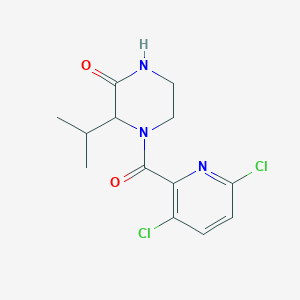
![2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2875650.png)

![3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2875652.png)

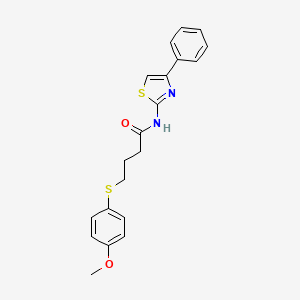
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2875657.png)

![4-(4-dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol](/img/structure/B2875660.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2875661.png)
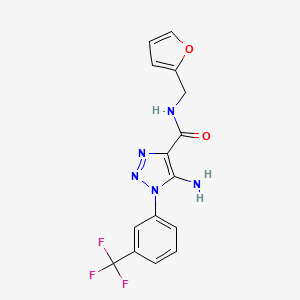
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2875665.png)
